
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. The presence of a vinyl group and a tert-butyl ester makes this compound particularly interesting for various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.
Vinylation: Introduction of the vinyl group can be achieved through various methods, such as Heck coupling or Wittig reaction.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate can undergo several types of reactions:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the vinyl group to an ethyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) for ester substitution.
Major Products
Epoxides: From oxidation of the vinyl group.
Ethyl derivatives: From reduction of the vinyl group.
Substituted esters: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate depends on its application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors.
Pathways Involved: Could be involved in pathways related to its functional groups, such as ester hydrolysis or vinyl group reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-tert-Butyl 3-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.
(S)-tert-Butyl 3-phenylpyrrolidine-1-carboxylate: Contains a phenyl group instead of a vinyl group.
Uniqueness
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is unique due to the presence of the vinyl group, which offers distinct reactivity compared to its ethyl or phenyl analogs. This makes it valuable for specific synthetic applications where vinyl functionality is desired.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


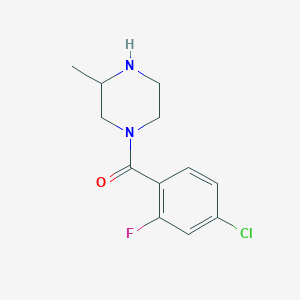
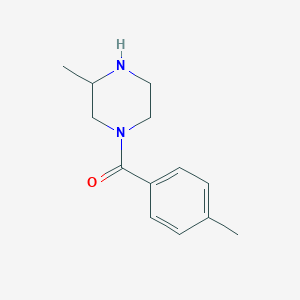
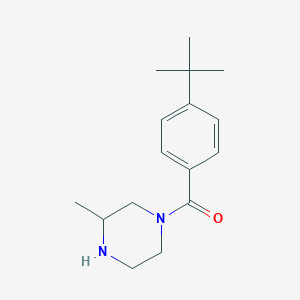
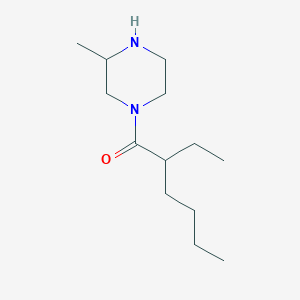

![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid](/img/structure/B6334937.png)
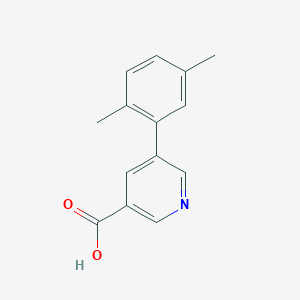
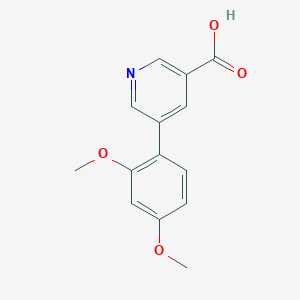

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)

